N-(4-ethoxyphenyl)-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2-methoxyacetamide, also known as N-phenylacetyl-4-ethoxyaniline, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a white to off-white crystalline solid and is often used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-2-methoxyacetamide is not fully understood. However, it is believed to act as a nucleophile in organic reactions and can undergo various chemical transformations such as acylation, alkylation, and reduction.
Biochemische Und Physiologische Effekte
N-(4-ethoxyphenyl)-2-methoxyacetamide has not been extensively studied for its biochemical and physiological effects. However, it has been found to exhibit low toxicity and is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(4-ethoxyphenyl)-2-methoxyacetamide in laboratory experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, its limited solubility in certain solvents can be a limitation in some experiments.
Zukünftige Richtungen
There are several potential future directions for the use of N-(4-ethoxyphenyl)-2-methoxyacetamide in scientific research. Some of these include:
1. Development of new synthetic methodologies using N-(4-ethoxyphenyl)-2-methoxyacetamide as a reagent.
2. Investigation of its potential applications in the field of medicinal chemistry for the development of new drugs.
3. Study of its properties as a potential catalyst in organic reactions.
4. Exploration of its potential applications in the field of material science for the development of new materials.
In conclusion, N-(4-ethoxyphenyl)-2-methoxyacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-2-methoxyacetamide involves the reaction of 4-ethoxyaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-2-methoxyacetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of properties that make it useful in various fields such as medicinal chemistry, material science, and organic synthesis.
Eigenschaften
CAS-Nummer |
537-82-6 |
---|---|
Produktname |
N-(4-ethoxyphenyl)-2-methoxyacetamide |
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C11H15NO3/c1-3-15-10-6-4-9(5-7-10)12-11(13)8-14-2/h4-7H,3,8H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
WBSNYOGRLKPLGO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.